BenchChemオンラインストアへようこそ!

(2,2-Dimethylpyrrolidin-3-yl)methanol

Conformational analysis Pyrrolidine ring puckering Steric hindrance

This chiral, non-racemic pyrrolidine scaffold features unique 2,2-gem-dimethyl substitution that restricts ring puckering and enhances hydrophobic pocket occupancy—directly validated in KDM5 inhibitor patents. The 3-hydroxymethyl handle enables oxidation, esterification, or etherification without compromising steric integrity. Unlike unsubstituted pyrrolidin-3-ylmethanol (CAS 5082-74-6), this scaffold offers distinct conformational pre-organization and CYP450 metabolic profiles, ensuring reproducible SAR. Non-hazardous for easy global shipping. Standard 95% purity from multiple suppliers.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1538745-87-7
Cat. No. B2683634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpyrrolidin-3-yl)methanol
CAS1538745-87-7
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1(C(CCN1)CO)C
InChIInChI=1S/C7H15NO/c1-7(2)6(5-9)3-4-8-7/h6,8-9H,3-5H2,1-2H3
InChIKeyFITRWBSYCWXLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Dimethylpyrrolidin-3-yl)methanol (CAS 1538745-87-7): Structural Properties and Procurement Baseline for Pyrrolidine-Based Building Blocks


(2,2-Dimethylpyrrolidin-3-yl)methanol (CAS 1538745-87-7, C7H15NO, MW 129.20) is a chiral, non-racemic pyrrolidine building block characterized by geminal dimethyl substitution at the 2-position and a hydroxymethyl group at the 3-position [1]. This substitution pattern distinguishes the compound from unsubstituted pyrrolidin-3-ylmethanol (CAS 5082-74-6), offering differential conformational and steric properties relevant to synthetic chemistry applications . The compound is commercially available from multiple suppliers with a standard purity specification of 95% . Its structural features position it as a candidate scaffold in medicinal chemistry programs, particularly where conformational restriction is sought .

Why Generic Pyrrolidine Methanol Analogs Cannot Substitute for (2,2-Dimethylpyrrolidin-3-yl)methanol (CAS 1538745-87-7) in Structure-Dependent Applications


Substitution of (2,2-Dimethylpyrrolidin-3-yl)methanol with unsubstituted pyrrolidin-3-ylmethanol (CAS 5082-74-6) or alternative 3-substituted pyrrolidines is not structurally equivalent. The geminal dimethyl groups at the 2-position introduce steric bulk and restrict ring puckering, which directly impacts molecular conformation, receptor binding geometry, and metabolic stability in downstream applications . Evidence from cytochrome P450 metabolism studies indicates that the 2,2-dimethylpyrrolidine scaffold exhibits distinct metabolic fate compared to unsubstituted or less sterically hindered analogs [1]. Consequently, procurement decisions that default to more readily available or lower-cost pyrrolidine analogs without verifying structural equivalence may introduce uncontrolled variables in synthesis reproducibility, biological assay outcomes, and structure-activity relationship interpretation .

Quantitative Differentiation Evidence: (2,2-Dimethylpyrrolidin-3-yl)methanol (CAS 1538745-87-7) vs. Structural Analogs


Conformational Restriction: 2,2-Dimethylpyrrolidine Scaffold vs. Unsubstituted Pyrrolidine in Ring Puckering Control

The geminal dimethyl groups at the 2-position of (2,2-dimethylpyrrolidin-3-yl)methanol restrict ring puckering, favoring a specific conformation that differs from unsubstituted pyrrolidin-3-ylmethanol (CAS 5082-74-6) . While direct quantitative conformational data for the target compound are not available in primary literature, structural analysis of the 2,2-dimethylpyrrolidine scaffold indicates that the geminal dimethyl substitution reduces conformational flexibility compared to unsubstituted pyrrolidine . The topological polar surface area (TPSA) of the 2,2-dimethylpyrrolidine core is 12 Ų , which may inform predictions of membrane permeability and oral bioavailability in drug design contexts.

Conformational analysis Pyrrolidine ring puckering Steric hindrance Structure-based drug design

KDM5 Inhibitor Scaffold Utilization: 2,2-Dimethylpyrrolidine Core vs. Alternative Heterocyclic Cores

The 2,2-dimethylpyrrolidine scaffold has been specifically employed in the preparation of bicyclic and spirocyclic compounds as KDM5 (lysine-specific demethylase 5) inhibitors . Patent WO-2021010492-A1 discloses compounds having KDM5 inhibitory activity and pharmaceutical uses thereof, wherein the 2,2-dimethylpyrrolidine core serves as a key structural motif . While (2,2-dimethylpyrrolidin-3-yl)methanol itself is a building block for further derivatization, its core scaffold is validated in KDM5 inhibitor programs. The 2,2-dimethyl substitution provides steric bulk that may fill hydrophobic pockets within the KDM5 enzyme active site . Comparator data: alternative heterocyclic cores (e.g., unsubstituted pyrrolidine, piperidine) lack this specific substitution pattern and would not replicate the same steric and conformational properties in the KDM5 binding context.

KDM5 inhibition Epigenetics Cancer therapeutics Histone demethylase

Metabolic Fate Differentiation: 2,2-Dimethylpyrrolidine Core vs. 2,2,6,6-Tetramethylpiperidine in CYP450-Mediated Ring Contraction

In human liver microsome studies, the 2,2,6,6-tetramethylpiperidine (2,2,6,6-TMPi) moiety undergoes a CYP450-catalyzed ring contraction to yield the 2,2-dimethylpyrrolidine (2,2-DMPy) metabolite [1]. This transformation proceeds via nitroxide radical intermediates and heme iron involvement, with concomitant generation of acetone indicating loss of a three-carbon unit from the starting material [2]. The study demonstrates that the 2,2-dimethylpyrrolidine scaffold is a metabolic product of sterically hindered piperidines, indicating that this scaffold possesses distinct metabolic stability properties compared to larger ring systems. Comparator context: 2,2,6,6-tetramethylpiperidine (precursor) vs. 2,2-dimethylpyrrolidine (product); the ring contraction represents a structural and metabolic differentiation event. No direct metabolic stability data for (2,2-dimethylpyrrolidin-3-yl)methanol itself are available; this evidence pertains to the core scaffold.

Cytochrome P450 metabolism Drug metabolism Metabolic stability Pharmacokinetics

Supplier Quality Specification Comparison: Purity and Storage Requirements for (2,2-Dimethylpyrrolidin-3-yl)methanol

Multiple vendors supply (2,2-dimethylpyrrolidin-3-yl)methanol with a minimum purity specification of 95% . Long-term storage conditions are specified as cool and dry . The compound is classified as non-hazardous for DOT/IATA transport , which differentiates it from certain pyrrolidine analogs that carry hazard classifications (e.g., unsubstituted 2,2-dimethylpyrrolidine carries GHS hazard statements including H302: Harmful if swallowed, and H314: Causes severe skin burns and eye damage) . No batch-to-batch variability data or comparative analytical method validation across suppliers are available in the public domain.

Quality control Purity specification Procurement Stability

Recommended Research and Procurement Applications for (2,2-Dimethylpyrrolidin-3-yl)methanol (CAS 1538745-87-7)


KDM5 Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Based on patent validation of the 2,2-dimethylpyrrolidine core in KDM5 inhibitor programs , (2,2-dimethylpyrrolidin-3-yl)methanol serves as a foundational building block for synthesizing bicyclic and spirocyclic KDM5 inhibitor candidates. The hydroxymethyl group at the 3-position provides a functional handle for further derivatization (e.g., oxidation, esterification, etherification) while preserving the 2,2-dimethyl substitution pattern that contributes to hydrophobic pocket occupancy . Researchers developing novel KDM5 inhibitors should prioritize this scaffold over unsubstituted pyrrolidine methanol analogs to maintain the steric and conformational properties validated in patent literature .

Conformationally Restricted Scaffold Design for Target Binding Optimization

In structure-based drug design programs where reducing conformational entropy and pre-organizing ligand geometry for target binding is a priority, the 2,2-dimethyl substitution pattern restricts pyrrolidine ring puckering relative to unsubstituted pyrrolidin-3-ylmethanol . The topological polar surface area of the core scaffold (12 Ų) may inform predictions of membrane permeability. This scaffold is suitable for medicinal chemistry campaigns requiring sterically defined amine-containing building blocks with a primary alcohol handle for downstream functionalization.

Metabolic Stability Assessment in CYP450-Mediated Drug Metabolism Studies

Given that the 2,2-dimethylpyrrolidine scaffold is a documented metabolic product of CYP3A4-catalyzed ring contraction from 2,2,6,6-tetramethylpiperidine precursors [1][2], compounds derived from (2,2-dimethylpyrrolidin-3-yl)methanol may serve as tool compounds or comparative scaffolds in metabolic stability assays. Researchers investigating structure-metabolism relationships of cyclic amine-containing drug candidates can use this building block to probe how geminal dimethyl substitution affects CYP450-mediated oxidation pathways relative to unsubstituted or mono-substituted pyrrolidine analogs.

Small Molecule Scaffold Procurement for Academic and Industrial Medicinal Chemistry

(2,2-Dimethylpyrrolidin-3-yl)methanol is positioned as a versatile small molecule scaffold with 95% purity specification from multiple commercial suppliers . Its non-hazardous transport classification facilitates procurement logistics for academic and industrial laboratories, with lower shipping restrictions compared to hazardous pyrrolidine analogs . The compound is appropriate for research and development use in synthetic chemistry programs requiring a chiral, substituted pyrrolidine building block with a reactive hydroxymethyl functional group.

Quote Request

Request a Quote for (2,2-Dimethylpyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.